molecular formula C5H3NO4S B6274208 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid CAS No. 5374-29-8

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid

Cat. No. B6274208
CAS RN: 5374-29-8
M. Wt: 173.1
InChI Key:
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Description

“2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid” is a chemical compound with the empirical formula C5H3NO4S . It has a molecular weight of 173.15 . The compound is solid in form .


Synthesis Analysis

Thiazolidine motifs, which include “2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid” can be represented by the SMILES string O=C(S/1)NC(C1=C\C(O)=O)=O .


Chemical Reactions Analysis

Thiazolidine derivatives, including “2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .


Physical And Chemical Properties Analysis

“2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid” is a solid compound . It has an empirical formula of C5H3NO4S and a molecular weight of 173.15 .

Scientific Research Applications

Medicine: Antidiabetic Agent

The thiazolidinedione (TZD) core of this compound is structurally similar to certain antidiabetic drugs . TZDs are known to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a significant role in the regulation of insulin sensitivity. Research into the modification of the TZD core, including the addition of acetic acid groups, could lead to the development of new antidiabetic medications with potentially improved efficacy or reduced side effects.

Agriculture: Plant Growth Regulation

Compounds with a thiazolidine structure have been explored for their potential use in agriculture, particularly as plant growth regulators . The ability to modify plant growth and development by chemical means is crucial for improving crop yields and quality. The specific compound could be investigated for its effects on plant hormone activity and stress response modulation.

Material Science: Heterocyclic Building Blocks

In material science, heterocyclic compounds like thiazolidines serve as building blocks for creating novel materials with unique properties . The acetic acid moiety could provide additional reactive sites for polymerization or for the formation of composites, which could be useful in developing new materials for industrial applications.

Environmental Science: Biodegradation Studies

The environmental impact of chemicals is a growing concern, and research into the biodegradation of synthetic compounds is vital . As a sulfur-containing heterocycle, 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid could be studied for its environmental persistence and degradation pathways, contributing to safer chemical design practices.

Biochemistry: Enzyme Inhibition

Thiazolidines have been studied for their role as enzyme inhibitors, which can have significant biochemical applications . For instance, they can be used to modulate metabolic pathways or to study enzyme mechanisms. This particular compound could be a candidate for exploring its inhibitory effects on specific enzymes relevant to human health or disease.

Pharmacology: Antimicrobial Activity

The antimicrobial properties of thiazolidine derivatives make them candidates for the development of new antibiotics . With antibiotic resistance being a major global health issue, the synthesis and testing of new thiazolidine-based compounds, such as 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid, could lead to the discovery of novel antimicrobial agents.

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid involves the reaction of thiosemicarbazide with ethyl acetoacetate followed by cyclization and oxidation.", "Starting Materials": [ "Thiosemicarbazide", "Ethyl acetoacetate", "Sodium ethoxide", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid" ], "Reaction": [ "Thiosemicarbazide is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(1-ethyl-2-oxo-2,5-dihydro-1,3-thiazol-4-yl)acetic acid.", "The above product is then cyclized by adding hydrochloric acid to form 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid.", "Finally, the product is oxidized using a mixture of sodium nitrite, sodium nitrate, and sulfuric acid to obtain the desired compound." ] }

CAS RN

5374-29-8

Product Name

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid

Molecular Formula

C5H3NO4S

Molecular Weight

173.1

Purity

95

Origin of Product

United States

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